1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
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Overview
Description
1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the pyridine ring and the piperidine ring through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reaction and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as benzimidazole, omeprazole, and albendazole share structural similarities with 1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol.
Pyridine derivatives: Compounds like pyridoxine and nicotinamide also contain the pyridine ring.
Uniqueness
This compound is unique due to its combination of benzimidazole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-[3-[[(1-methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-24-18-9-3-2-8-17(18)23-19(24)13-21-12-15-6-4-10-22-20(15)25-11-5-7-16(26)14-25/h2-4,6,8-10,16,21,26H,5,7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSDRUJLLGPDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNCC3=C(N=CC=C3)N4CCCC(C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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